molecular formula C16H9ClFNO2 B5836812 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone

2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone

Cat. No. B5836812
M. Wt: 301.70 g/mol
InChI Key: VEYOPWCEBOMGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone, also known as CFA-NQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. This compound belongs to the family of naphthoquinones, which are known for their anti-cancer properties.

Mechanism of Action

2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone exerts its anti-cancer effects by targeting multiple pathways involved in cancer cell survival and proliferation. It inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, a protein that plays a critical role in cell signaling and growth. 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has also been shown to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on non-cancerous cells. 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone is its potential as a novel anti-cancer agent. It has shown promising results in preclinical studies and has a selective toxicity towards cancer cells. However, there are limitations to its use in lab experiments. 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone is a synthetic compound that requires specific conditions for synthesis and purification. It is also relatively unstable and can degrade over time, making it difficult to store and transport.

Future Directions

There are several future directions for the research and development of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone in more detail, including its effects on specific signaling pathways and proteins. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone in animal models before clinical trials can be conducted.

Synthesis Methods

The synthesis of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone involves the reaction of 3-fluoroaniline with 2-chloro-3-naphthoquinone in the presence of a base catalyst. The reaction takes place in a solvent, such as ethanol or acetonitrile, at a specific temperature and for a specific duration. The product is then purified using various chromatographic techniques, such as column chromatography or HPLC.

Scientific Research Applications

2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has shown promising results in preclinical studies as a potential anti-cancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell survival and proliferation. 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and melanoma.

properties

IUPAC Name

2-chloro-3-(3-fluoroanilino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO2/c17-13-14(19-10-5-3-4-9(18)8-10)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYOPWCEBOMGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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